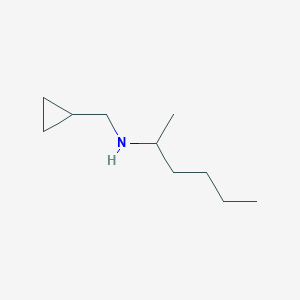

(Cyclopropylmethyl)(hexan-2-yl)amine

Description

(Cyclopropylmethyl)(hexan-2-yl)amine (CAS: 1157156-73-4) is a secondary amine with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol . Structurally, it consists of a cyclopropylmethyl group (a three-membered strained ring) attached to a hexan-2-yl chain via an amine group. This compound is primarily utilized in research and pharmaceutical intermediates, available in ≥95% purity from suppliers like Hubei Yangxin Pharmaceutical, with standard packaging sizes of 10 mg, 50 mg, and 100 mg .

The cyclopropylmethyl group introduces steric strain and unique electronic properties due to the ring’s sp²-hybridized carbons, while the hexan-2-yl chain provides moderate hydrophobicity and conformational flexibility.

Properties

IUPAC Name |

N-(cyclopropylmethyl)hexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-4-5-9(2)11-8-10-6-7-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUMALUVIGDUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Cyclopropylmethyl Amines

The synthesis of cyclopropylmethyl amines typically involves:

- Formation of cyclopropylmethyl intermediates (e.g., cyclopropylmethyl halides or nitriles)

- Conversion of these intermediates to amines via reductive amination or catalytic hydrogenation

- Coupling with alkyl groups such as hexan-2-yl to form the target secondary amine

Preparation via Reductive Amination of Cyclopropanecarbaldehyde

One common route involves reductive amination of cyclopropanecarbaldehyde with the appropriate amine precursor:

- Step 1: The amine precursor (e.g., hexan-2-ylamine or its protected form) is reacted with cyclopropanecarbaldehyde under mild conditions (e.g., in the presence of sodium bicarbonate) at elevated temperature (~60 °C) to form an imine intermediate.

- Step 2: The imine is then reduced using sodium borohydride to yield the cyclopropylmethyl amine derivative.

- Step 3: If necessary, protecting groups are removed under acidic conditions to yield the free amine.

This method has been demonstrated effectively in the synthesis of cyclopropylmethyl amines with aromatic and aliphatic substituents, showing good yields and stereochemical control when chiral amines are used.

Synthesis from Cyclopropyl Cyanide Intermediates

Another robust synthetic pathway involves:

- Step 1: Preparation of cyclopropyl cyanide or alkyl-substituted cyclopropyl cyanides via nucleophilic substitution reactions starting from allylic chlorides and metal cyanides.

- Step 2: Hydrolysis or reduction of the nitrile to the corresponding amine.

- Step 3: Reductive amination or direct alkylation with the desired alkyl group (such as hexan-2-yl moiety) to form the secondary amine.

Catalytic Hydrogenation and Amide Reduction Routes

In some cases, cyclopropylmethyl amines are prepared by:

- Synthesizing amide intermediates bearing the cyclopropylmethyl substituent.

- Reducing the amide to the amine using strong reducing agents such as lithium aluminum hydride (LiAlH4).

- Further hydrogenation steps may be used to reduce double bonds or remove protecting groups.

This approach has been used in opioid receptor ligand synthesis and other biologically active amines, where the cyclopropylmethyl group is introduced early, and the amine functionality is revealed after reduction steps.

Alkylation of Cyclopropylmethyl Amines

An alternative method involves direct N-alkylation:

- Starting from cyclopropylmethyl amine, alkyl halides such as hexan-2-yl halides can be used to alkylate the nitrogen.

- This reaction is typically performed in the absence of hydrogen and under basic conditions to avoid ring opening of the cyclopropyl group.

- Careful control of reaction conditions is required to prevent side reactions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Reductive amination of cyclopropanecarbaldehyde | Imine formation + NaBH4 reduction | Mild conditions, stereoselective | Requires pure aldehyde and amine |

| Cyclopropyl cyanide intermediates | Allylic chloride → cyanide → amine → alkylation | Versatile, scalable | Multi-step, radical initiation |

| Amide reduction and hydrogenation | Amide synthesis → LiAlH4 reduction → H2 Pd/C | High purity, applicable to complex molecules | Sensitive to reaction conditions |

| Direct N-alkylation | Cyclopropylmethyl amine + alkyl halide | Late-stage modification | Risk of cyclopropyl ring opening |

Detailed Research Findings

- Reductive amination protocols have been optimized for cyclopropylmethyl amines in various studies, showing that sodium borohydride reduction after imine formation proceeds efficiently at moderate temperatures with good yields.

- Radical-initiated synthesis of cyclopropyl cyanides enables the formation of diverse substituted cyclopropylmethyl amines, with benzoyl peroxide and other peroxides serving as radical initiators under controlled temperature and pressure.

- Hydrogenation and amide reduction methods have been applied to complex molecules, demonstrating that LiAlH4 reduction followed by catalytic hydrogenation can yield primary and secondary cyclopropylmethyl amines without ring cleavage when carefully controlled.

- N-alkylation reactions require careful choice of base and solvent to preserve the cyclopropyl ring and avoid rearrangements or ring openings.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(hexan-2-yl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Haloalkanes or alkyl halides are typical reagents, with bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Alkyl-substituted amines.

Scientific Research Applications

(Cyclopropylmethyl)(hexan-2-yl)amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(hexan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of cytochrome P450 enzymes by undergoing initial one-electron oxidation at the nitrogen atom, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights its potential as a biochemical tool and therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between (Cyclopropylmethyl)(hexan-2-yl)amine and related amines:

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₂₁N | 155.28 | Cyclopropylmethyl, hexan-2-yl | Research intermediate; limited solubility data | |

| (Cyclopropylmethyl)(2,2-difluoroethyl)amine | C₆H₁₁F₂N | 135.15 | Cyclopropylmethyl, difluoroethyl | Lab reagent; higher polarity due to fluorine atoms | |

| 3-(2-Methoxyethoxy)propylamine | C₁₃H₂₉NO₂ | 231.37 | Methoxyethoxypropyl, methylhexan | Potential surfactant/polymer applications; hydrophilic due to ether groups | |

| 1-Cyclopropyl-2-(2-methylphenyl)ethanamine | C₁₂H₁₇N | 175.27 | Cyclopropyl, methylphenyl | Structural hybrid (aliphatic + aromatic); possible CNS activity | |

| Samidorphan L-malate | C₂₁H₂₆N₂O₄·C₄H₆O₅ | 504.54 | Cyclopropylmethyl, morphinan core | Opioid antagonist; clinical use in schizophrenia |

Structural and Functional Differences

Substituent Effects: The hexan-2-yl chain in the target compound provides a linear aliphatic chain, contributing to moderate hydrophobicity. 3-(2-Methoxyethoxy)propylamine (C₁₃H₂₉NO₂) includes ether and branched alkyl groups, increasing hydrophilicity and making it suitable for amphiphilic applications (e.g., zwitterionic polymers as in ) .

Pharmacological Relevance :

- While the target compound lacks direct pharmacological data, samidorphan (C₂₁H₂₆N₂O₄·C₄H₆O₅) shares the cyclopropylmethyl group but is part of a morphinan scaffold. Samidorphan’s opioid receptor antagonism highlights how cyclopropylmethyl groups can enhance binding affinity in complex pharmaceuticals .

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of cyclopropylmethylamine with hexan-2-yl halides. Comparatively, amphiphilic sulfobetaine monomers () require multi-step reactions, including epoxide ring-opening and quaternization, indicating higher synthetic complexity .

Physicochemical Properties (Theoretical Analysis)

- Boiling/Melting Points : Cyclopropyl groups typically lower melting points due to ring strain, but experimental data for these compounds are sparse in the provided evidence.

Biological Activity

(Cyclopropylmethyl)(hexan-2-yl)amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{10}H_{19}N

- Molecular Weight : 155.27 g/mol

This compound features a cyclopropylmethyl group attached to a hexan-2-yl amine, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications. Some key findings include:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood and behavior.

- Anti-inflammatory Effects : There is evidence to support its role in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

- Antimicrobial Activity : Some studies have indicated that this compound demonstrates antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes findings from various studies regarding the relationship between structural modifications and biological potency.

| Compound Variant | IC50 (μM) | Biological Activity Description |

|---|---|---|

| Parent Compound | 10 | Baseline activity observed |

| Cyclopropyl Substituted | 5 | Enhanced receptor binding affinity |

| Hexan-2-yl Modification | 3 | Increased anti-inflammatory effects |

| Combination Variant | 1 | Significant enhancement in antimicrobial activity |

Study 1: Neuropharmacological Effects

In a controlled study assessing the effects of this compound on anxiety-like behaviors in rodent models, it was found that administration led to a significant reduction in anxiety scores compared to control groups. The study utilized standard behavioral assays such as the Elevated Plus Maze and Open Field Test, demonstrating the compound's potential as an anxiolytic agent.

Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced macrophages. The results indicated that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism involving inhibition of NF-kB signaling pathways.

Research Findings Summary

The current body of research indicates that this compound possesses notable biological activities, particularly related to neurotransmitter modulation and anti-inflammatory effects. Its structure appears to play a significant role in determining its pharmacological efficacy. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.